3-Ethyl-1-methyl-piperazine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

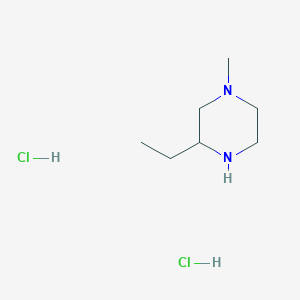

3-Ethyl-1-methyl-piperazine;dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-piperazine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization to yield the desired piperazine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethyl-1-methyl-piperazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : The compound serves as a fundamental building block in the synthesis of more complex molecules, facilitating the development of novel chemical entities.

- Polymer Production : It is utilized in the production of polymers and other industrial chemicals, contributing to advancements in material science.

Biology

- Biological Activity : Research indicates potential biological activities, including antimicrobial and antiviral properties. Studies have shown that derivatives of this compound exhibit inhibitory effects on viral replication, suggesting therapeutic potential against viral infections .

- CNS Interaction : The compound may interact with various neurotransmitter receptors, indicating its potential use in treating central nervous system disorders. Binding assays suggest affinities for dopamine receptors, which are crucial in managing conditions like Parkinson's disease .

Medicine

- Pharmaceutical Intermediate : It is frequently used as an intermediate in the synthesis of pharmaceutical drugs targeting the central nervous system. The structural characteristics of 3-Ethyl-1-methyl-piperazine;dihydrochloride allow for modifications that enhance drug efficacy .

- Antimicrobial Applications : Case studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative organisms, as well as antifungal properties against Candida albicans .

Antiviral Activity

A study highlighted the antiviral efficacy of derivatives derived from this compound. These compounds exhibited strong inhibitory effects on viral replication, showcasing their potential therapeutic applications against various viral pathogens .

CNS Disorders

Research utilizing animal models has indicated that compounds derived from this compound can reverse locomotor activity deficits induced by neurotoxic agents. This suggests that these compounds could be beneficial in developing treatments for neurodegenerative diseases like Parkinson's disease .

Mecanismo De Acción

The mechanism of action of 3-Ethyl-1-methyl-piperazine;dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects . This interaction can lead to the compound’s use as an anthelmintic agent, causing paralysis and expulsion of parasitic worms.

Comparación Con Compuestos Similares

Similar Compounds

1-Methylpiperazine: A simpler derivative with similar structural properties.

3-Ethylpiperazine: Another derivative with an ethyl group at a different position.

1-Ethyl-4-methylpiperazine: A compound with both ethyl and methyl groups on the piperazine ring.

Uniqueness

3-Ethyl-1-methyl-piperazine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Ethyl-1-methyl-piperazine;dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is being studied for its antimicrobial and antiviral properties, as well as its role in the synthesis of various pharmaceutical agents.

Target of Action:

As a derivative of piperazine, this compound may interact with neurotransmitter systems, particularly the GABA (gamma-aminobutyric acid) receptors, similar to other piperazine compounds. This interaction can lead to various physiological effects, including muscle relaxation and flaccid paralysis in certain organisms, which is particularly relevant in the context of its potential use in treating parasitic infections.

Mode of Action:

The compound’s mechanism likely involves modulation of neurotransmitter activity. Piperazine derivatives are known to act as agonists at GABA receptors, influencing neuronal excitability and neurotransmission.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is partially oxidized and eliminated unchanged upon systemic circulation. This suggests a moderate metabolic stability, which is essential for maintaining therapeutic levels in biological systems.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its antiviral properties are also under investigation, making it a candidate for further development in treating viral infections.

Case Studies

A study focusing on the biological activity of piperazine derivatives highlighted the efficacy of related compounds against Plasmodium falciparum, the malaria-causing parasite. The EC50 values for these compounds suggest that modifications to the piperazine structure can enhance activity against specific targets .

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial/Antiviral |

| Piperazine derivative A | 0.23 | Antiparasitic |

| Piperazine derivative B | 2.25 | Antiparasitic |

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves cyclization reactions between 1,2-diamine derivatives and sulfonium salts. The optimization of these reactions is crucial for achieving high yields and purity suitable for pharmaceutical applications.

Applications in Research

This compound serves as a building block in organic synthesis, particularly in developing more complex molecules with potential therapeutic applications. Its role in medicinal chemistry is underscored by its use as an intermediate in synthesizing drugs targeting the central nervous system .

Propiedades

IUPAC Name |

3-ethyl-1-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-7-6-9(2)5-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJFBCDNRHDEJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.